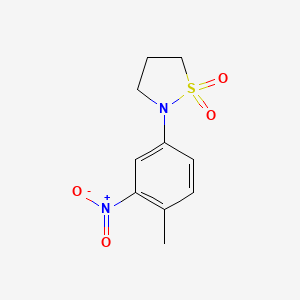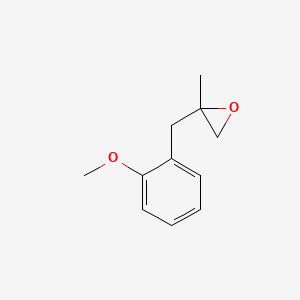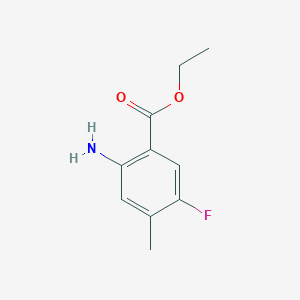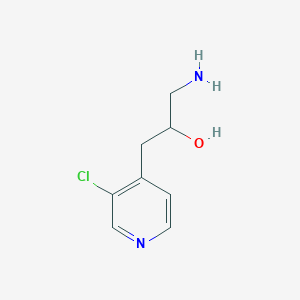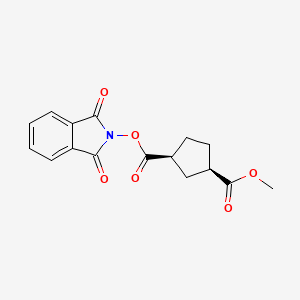
1-(1,3-Dioxoisoindolin-2-YL) 3-methyl cis-cyclopentane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate” is a complex organic molecule that features a cyclopentane ring substituted with a phthalimide group and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be introduced through the reaction of phthalic anhydride with ammonia or a primary amine.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various cyclization reactions, such as the Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound or its derivatives could be studied for potential therapeutic applications, including as drug candidates for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds containing the phthalimide group, such as thalidomide, which has been studied for its immunomodulatory effects.
Cyclopentane Derivatives: Compounds with a cyclopentane ring, which are common in natural products and synthetic molecules.
Uniqueness
The uniqueness of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate lies in its combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C16H15NO6 |
|---|---|
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
3-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15NO6/c1-22-15(20)9-6-7-10(8-9)16(21)23-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,9-10H,6-8H2,1H3/t9-,10+/m1/s1 |
Clave InChI |
SDNCQIDJJRPMEF-ZJUUUORDSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
COC(=O)C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


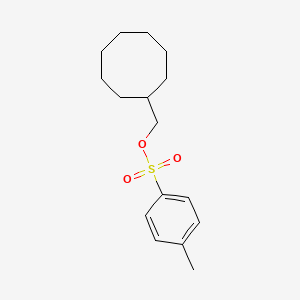
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
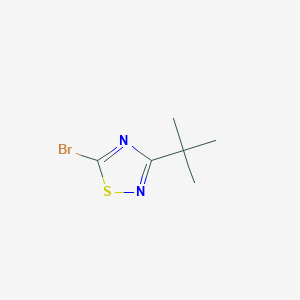
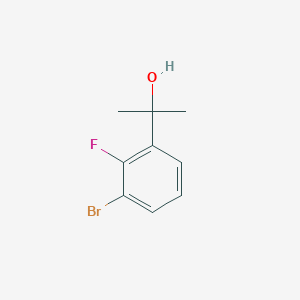
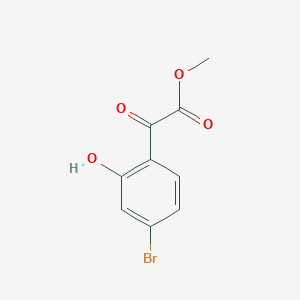
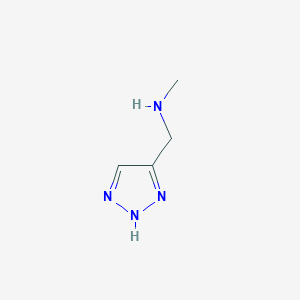
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
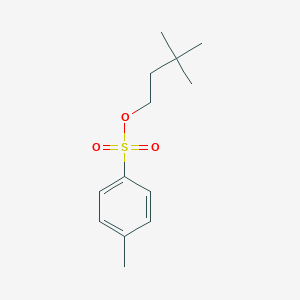
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)

